

Application Notes and Protocols: Laboratory Scale Synthesis of 2,4-Dinitroaniline

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Compound of Interest

Compound Name: 2,4-Dinitroaniline

Cat. No.: B165453

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Introduction

This document provides a detailed protocol for the laboratory-scale synthesis of **2,4-Dinitroaniline** from 1-chloro-2,4-dinitrobenzene via a nucleophilic aromatic substitution (SNAr) reaction. In this synthesis, the chlorine atom on the aromatic ring is displaced by an amino group from an ammonia source. The presence of two electron-withdrawing nitro groups (NO_2) at the ortho and para positions activates the benzene ring for nucleophilic attack, facilitating the reaction.^{[1][2]} This procedure is a common example of SNAr reactions in organic chemistry.

Disclaimer: This protocol is intended for use by trained researchers and scientists in a properly equipped chemical laboratory. All procedures must be carried out in a certified fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any experimental work.

Hazard Analysis and Safety Precautions

Extreme caution must be exercised throughout this procedure. The reactants and product are hazardous materials.

- 1-Chloro-2,4-dinitrobenzene (DNCB): Extremely hazardous and toxic by inhalation, ingestion, and skin contact.^{[3][4]} It is a skin irritant, sensitizer, and permeator, meaning it can be readily absorbed through the skin.^[3] May cause sensitization by skin contact.^[4] There is a moderate explosion hazard when heated or shocked.^[5]

- **2,4-Dinitroaniline** (DNA): Fatal if swallowed, inhaled, or in contact with skin.[6][7][8] There is a danger of cumulative effects.[6] It is also toxic to aquatic life with long-lasting effects.[6][9]
- Ammonium Hydroxide (Aqueous Ammonia): Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Reactions with DNCB under pressure and high temperature can be explosive.[5]
- Ethanol: Flammable liquid and vapor.

Required Personal Protective Equipment (PPE):

- Full-coverage safety goggles or a face shield.[8]
- Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use. [8]
- Flame-resistant lab coat.
- Full-length pants and closed-toe shoes.
- Use of a certified chemical fume hood is mandatory.[6]
- Where assessment shows it is necessary, a NIOSH-approved respirator should be used.[8] [9]

Data Presentation

Table 1: Reactant and Product Properties

Compound	Formula	Molar Mass (g/mol)	Melting Point (°C)	Appearance
1-Chloro-2,4-dinitrobenzene	C ₆ H ₃ ClN ₂ O ₄	202.55	48-51	Pale yellow crystalline solid[5]
Ammonium Hydroxide (28-30%)	NH ₄ OH	35.04	N/A	Colorless liquid
Ethanol (95%)	C ₂ H ₅ OH	46.07	N/A	Colorless liquid
2,4-Dinitroaniline	C ₆ H ₅ N ₃ O ₄	183.12	178-180	Yellow to red crystalline solid

Experimental Protocol

This protocol is adapted from established methods involving the reaction of 1-chloro-2,4-dinitrobenzene with an ammonia source in an alcoholic solution.[10][11] This method avoids the need for high-pressure autoclaves.[12]

Materials and Equipment:

- 1-Chloro-2,4-dinitrobenzene (DNCB)
- Concentrated Ammonium Hydroxide (28-30% NH₃)
- Ethanol (95% or absolute)
- Deionized Water
- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle with magnetic stirrer and stir bar
- Beakers, Erlenmeyer flasks

- Buchner funnel and filter flask
- Filter paper
- Glass stirring rod
- Spatula

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (approx. 0.025 mol) of 1-chloro-2,4-dinitrobenzene in 50 mL of 95% ethanol. This may require gentle warming.
- **Addition of Nucleophile:** Carefully add 15 mL of concentrated ammonium hydroxide to the ethanolic solution in the fume hood.
- **Reflux:** Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux with continuous stirring. The solution will turn a deep red/orange color.
- **Reaction Time:** Maintain the reflux for approximately 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.
- **Cooling and Precipitation:** After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. Then, cool the flask further in an ice-water bath to maximize the precipitation of the product.
- **Isolation of Crude Product:** Collect the precipitated yellow-orange solid by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected solid on the filter paper with a small amount of cold water to remove any remaining ammonium salts, followed by a small amount of cold ethanol to remove unreacted starting material.
- **Drying:** Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry completely. The yield of the crude product should be recorded.

- Recrystallization (Purification): For further purification, the crude **2,4-dinitroaniline** can be recrystallized. Dissolve the crude product in a minimum amount of boiling ethanol.[12] Once fully dissolved, add hot water dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath.[12]
- Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol/water mixture, and dry thoroughly.
- Characterization: Determine the final mass and calculate the percentage yield. The melting point of the purified product should be measured and compared to the literature value (178-180 °C).

Visualizations

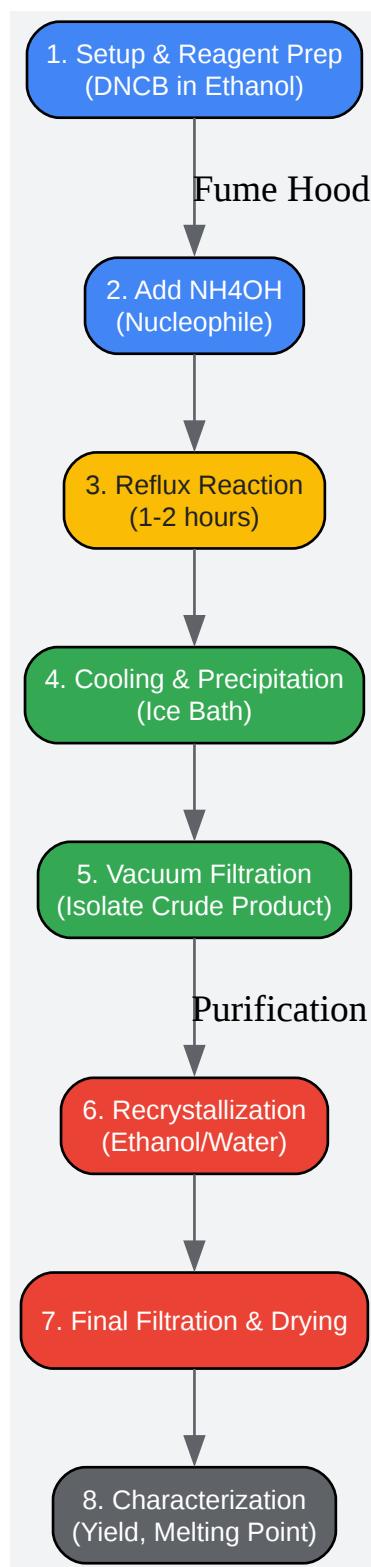
Chemical Reaction Pathway

The synthesis proceeds via a classical SNAr addition-elimination mechanism.[1][2][13] The nucleophilic ammonia attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[13] The leaving group (chloride ion) is then eliminated to restore aromaticity.

Caption: SNAr mechanism for the synthesis of **2,4-Dinitroaniline**.

Experimental Workflow

The following diagram outlines the major steps in the laboratory procedure, from initial setup to final product characterization.



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Caption: Step-by-step workflow for the synthesis and purification.

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